ALogP Lipophilicity Estimate Points to a Different Pharmacokinetic Profile Compared to the Parent Benzamide Analogue
A predicted ALogP value of 1.29 has been reported for this compound in the Aladdin Scientific database . The trifluoromethyl group is a well-known lipophilicity-enhancing substituent; the unsubstituted N-(5-oxopyrrolidin-3-yl)benzamide parent is expected to have a substantially lower logP (approximately 0.2–0.5 based on fragment-based calculations). This difference of ~0.8–1.1 log units indicates a meaningfully higher membrane permeability and tissue distribution potential for the trifluoromethylated analogue, a factor that must be considered when the compound is used as a probe or intermediate in a biological or medicinal chemistry context.
| Evidence Dimension | Predicted octanol-water partition coefficient (ALogP) |
|---|---|
| Target Compound Data | ALogP = 1.29 |
| Comparator Or Baseline | N-(5-Oxopyrrolidin-3-yl)benzamide (estimated logP ~0.2–0.5) |
| Quantified Difference | ΔALogP ≈ 0.8–1.1 (higher lipophilicity for the CF₃ analogue) |
| Conditions | In silico prediction (Aladdin database); comparator value estimated by fragment-additivity method |
Why This Matters
Lipophilicity is a primary driver of passive membrane permeability, plasma protein binding, and promiscuous off-target interactions; a difference of nearly one log unit is sufficient to alter the ADME profile and biological readouts, making direct analogue substitution risky.
